Computed Lipophilicity Advantage of (4-Methylpiperazin-1-yl)methanimine Over 1-Amino-4-methylpiperazine
The target imine compound exhibits markedly higher computed lipophilicity than its primary amine analog 1-amino-4-methylpiperazine (CAS 6928-85-4). PubChem-computed XLogP3 values are 1.8 for (4-methylpiperazin-1-yl)methanimine versus -1.1 for the amine comparator [1][2]. This ΔXLogP3 of +2.9 log units indicates that the imine building block will impart substantially greater lipophilicity to downstream conjugates, which is a critical parameter in medicinal chemistry for modulating membrane permeability, CNS penetration potential, and metabolic stability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-Amino-4-methylpiperazine (CAS 6928-85-4): XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +2.9 log units (target is more lipophilic by nearly 3 orders of magnitude in predicted partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14); values are algorithmic predictions, not experimental measurements |
Why This Matters
When selecting a piperazine building block for scaffold incorporation, a 2.9 log-unit lipophilicity differential can determine whether a final compound falls within or outside optimal drug-like property space, directly impacting procurement decisions in lead optimization programs.
- [1] PubChem CID 54113862. N-(4-methylpiperazin-1-yl)methanimine – Computed Properties: XLogP3 = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-methylpiperazin-1-yl_methanimine View Source
- [2] PubChem CID 81349. 1-Amino-4-methylpiperazine – Computed Properties: XLogP3 = -1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-4-methylpiperazine View Source
